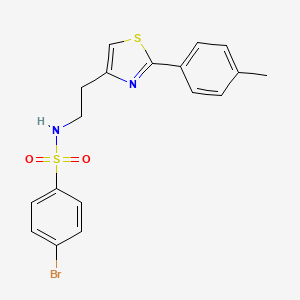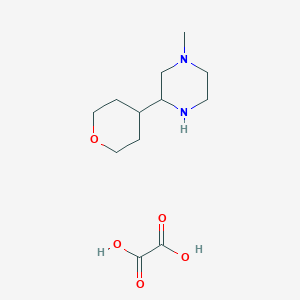
4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2287284-10-8 . It has a molecular weight of 251.7 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4,4-difluoro-3-(4-methoxyphenyl)butan-1-amine hydrochloride . The InChI code for the compound is 1S/C11H15F2NO.ClH/c1-15-9-4-2-8(3-5-9)10(6-7-14)11(12)13;/h2-5,10-11H,6-7,14H2,1H3;1H .Physical And Chemical Properties Analysis
The compound “4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride” is a powder . It is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.Applications De Recherche Scientifique
Photophysical Properties and Self-Assembly Behaviors
Research on polyfluorene derivatives, closely related to the chemical structure of 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine; hydrochloride, reveals insights into their photophysical properties and self-assembly behaviors. Such compounds exhibit good solubility in various solvents and form special surface morphologies due to intramolecular/intermolecular hydrogen bonding and π–π stacking interactions. These properties are beneficial for molecular ordering and device fabrication, particularly in polymer light-emitting diodes (PLEDs) (Guo et al., 2009).
Synthesis and Conversion Processes
Synthetic procedures have been developed for related compounds, demonstrating the versatility of fluoro- and methoxy-substituted compounds in chemical synthesis. These procedures include conversions to various other chemical structures, showcasing the potential of such compounds as intermediates in complex chemical synthesis (Krapcho et al., 1995).
Detection and Chemical Reaction Studies
Compounds structurally similar to 4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine; hydrochloride have been utilized in studies for chemical detection, like hydrogen fluoride detection. Such studies highlight the potential of these compounds in environmental and analytical chemistry applications (Ueta et al., 2015).
Electroluminescence and Organic Electronics
The electroluminescence property of related polyfluorene derivatives has been recorded, indicating potential applications in organic electronics. The ability to achieve pure blue electroluminescence from double-layer PLEDs using these materials suggests their suitability in the development of display and lighting technologies (Guo et al., 2009).
Antimicrobial Activity
Certain derivatives have been evaluated for their antimicrobial activity, indicating the potential biomedical applications of fluoro- and methoxy-substituted compounds (Chaudhari, 2012).
Corrosion Inhibition
Studies on compounds with methoxyphenyl groups have shown effectiveness in inhibiting acidic corrosion, particularly on mild steel. This suggests the utility of such compounds in industrial applications, particularly in materials science and corrosion prevention (Bentiss et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
4,4-difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.ClH/c1-15-9-4-2-8(3-5-9)10(6-7-14)11(12)13;/h2-5,10-11H,6-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOYZLJMSTYVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-3-(4-methoxyphenyl)butan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)
![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692409.png)



![2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide](/img/structure/B2692416.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2692418.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2692422.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2692426.png)
![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2692429.png)
